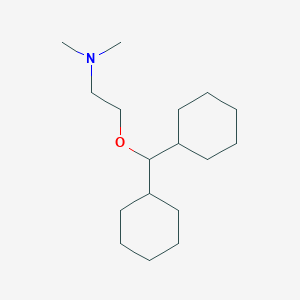
1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrrole derivative that has shown promising results in various biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Phosphine Ligands : A study proposed methods for synthesizing 4-(diphenylphosphoryl)-1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbal-dehyde. This compound is a precursor to chiral bidentate phosphine ligands, suggesting its potential in asymmetric catalysis (Smaliy et al., 2013).
Development of Pyrrole Derivatives : Research focused on synthesizing new 1H-1-pyrrolylcarboxamides with potential pharmacological interest. These compounds were synthesized via acyl chlorides and characterized using various spectroscopic methods (Bijev et al., 2003).
Computational Studies of Pyrrole Derivatives : A study synthesized and characterized ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. It employed quantum chemical calculations to correlate experimental data with theoretical findings, revealing potential applications in synthesizing heterocyclic compounds (Singh et al., 2014).
Potential Applications
Antimicrobial Properties : Some novel 1H-pyrrole-3-carboxylate derivatives demonstrated good antibacterial and antifungal activities. This indicates the potential of such pyrrole derivatives in developing new antimicrobial agents (Hublikar et al., 2019).
Luminescent Polymers : Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units showed strong fluorescence and solubility in common organic solvents, suggesting their use in optoelectronic applications (Zhang & Tieke, 2008).
Non-Linear Optical Materials : The pyrrole chalcone derivatives were evaluated for their non-linear optical properties. Studies on such compounds revealed significant hyperpolarizability, indicating their potential as non-linear optical materials (Singh et al., 2014).
Carbon Dioxide Detection : Fluorescent probes based on the pyrrole core were developed for quantitative detection of low levels of carbon dioxide. This suggests applications in environmental monitoring and medical diagnostics (Wang et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-16-14-9-7-13(8-10-14)15-11(2)5-6-12(15)3/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIOYIPJINVOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357156 | |
| Record name | 2,5-dimethyl-1-(4-ethoxyphenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole | |
CAS RN |
54609-18-6 | |
| Record name | 2,5-dimethyl-1-(4-ethoxyphenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Isopropyl-2-[(3-methylphenoxy)methyl]aziridine](/img/structure/B461526.png)
![N-(1-adamantyl)-N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B461528.png)
![[[(Z)-1-(3,4-dichlorophenyl)-2-(3-pyridin-2-ylisoquinolin-1-yl)ethenyl]amino]thiourea](/img/structure/B461529.png)
![2-[(2-Methoxy-1-methyl-2-phenylethyl)amino]ethanol](/img/structure/B461530.png)


![2-Pyridinyl[4-(trifluoromethyl)phenyl]methanone thiosemicarbazone](/img/structure/B461533.png)
![8,13-dihydro-7H-benzo[5,6]cyclohepta[1,2-a]naphthalen-13-ol](/img/structure/B461535.png)
![[[(Z)-1-(4-chlorophenyl)-2-(3-pyridin-2-ylisoquinolin-1-yl)ethenyl]amino]thiourea](/img/structure/B461536.png)


![1H-indene-1,2,3-trione 2-{[3,5-bis(trifluoromethyl)phenyl]hydrazone}](/img/structure/B461541.png)
![N'-{1-phenyl-2-[3-(2-pyridinyl)-1-isoquinolinyl]vinyl}carbamohydrazonothioic acid](/img/structure/B461542.png)
